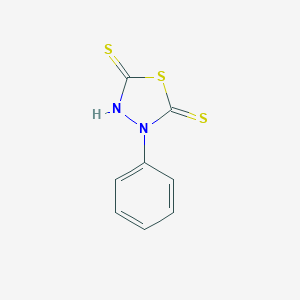

3-Phenyl-1,3,4-thiadiazolidine-2,5-dithione

Descripción general

Descripción

The compound of interest, 3-Phenyl-1,3,4-thiadiazolidine-2,5-dithione, is a heterocyclic compound that contains both sulfur and nitrogen atoms within its ring structure. This compound is part of a broader class of thiadiazolidine dithiones, which are known for their diverse chemical properties and potential applications in medicinal chemistry due to their biological activities .

Synthesis Analysis

The synthesis of related thiadiazolidine derivatives often involves multicomponent reactions, as seen in the synthesis of thiazolidine-4-one molecular hybrids, which are synthesized via a one-pot reaction involving phenyl-1,3,4-thiadiazol-2-amines, benzaldehydes, and mercaptoacetic acid . Similarly, the synthesis of 2,3-disubstituted thiazolidin-4-ones involves the condensation of thioglycolic acid with azomethines derived from substituted benzaldehydes . These methods highlight the versatility of thiadiazolidine derivatives in forming various molecular hybrids with potential pharmacological applications.

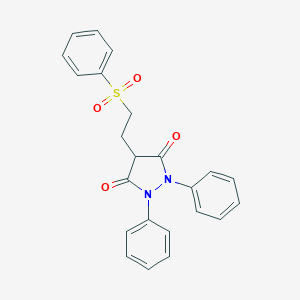

Molecular Structure Analysis

The molecular structure of thiadiazolidine derivatives has been extensively studied using various spectroscopic techniques. For instance, the structure and composition of novel spiro-linked 2-thioxoimidazolidine-oxindoles and imidazoline-2-thiones were confirmed by 1H, 13C, IR, MS, and in some cases, 15N NMR data . X-ray diffraction has also been used to determine the molecular structures of related compounds, such as 4-ethyl-3,5-bis(phenylimino)-1,2,4-dithiazolidine and 2-ethyl-4-phenyl-5-phenylimino-1,2,4-thiadiazolidin-3-thione .

Chemical Reactions Analysis

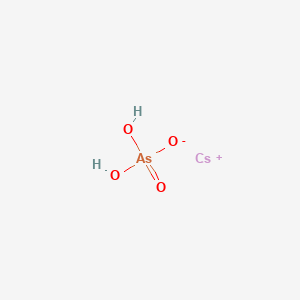

Thiadiazolidine derivatives are known to undergo various chemical reactions. For example, the reaction of 3-phenyl-3-aminoquinoline-2,4-diones with isothiocyanates leads to novel compounds that can rearrange under certain conditions to form different heterocyclic structures . The interaction of 5-mercapto-3-phenyl-1,3,4-thiadiazole-2-thione potassium salt with molecular iodine has been studied, showing the ability to form charge-transfer complexes . Additionally, the reactivity of thiazolidine-2,5-dithiones with amino nucleophiles has been explored, resulting in the synthesis of imidazolidine-2,4-dithiones and other fused heterocycles .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazolidine derivatives are influenced by their molecular structure. The nature and position of substituents on the phenyl rings, for instance, significantly affect the inhibitory potency of these compounds against enzymes like α-glucosidase and α-amylase . The interaction of thiadiazolidine derivatives with iodine has been characterized by UV-vis spectroscopy, revealing the formation of outer-sphere charge-transfer complexes . The crystal structures of some derivatives have shown interesting intermolecular interactions, such as short sulfur-sulfur and sulfur-nitrogen distances, which could be relevant for their biological activity .

Aplicaciones Científicas De Investigación

Chemical Reactivity and Formation

3-Phenyl-1,3,4-thiadiazolidine-2,5-dithione demonstrates interesting chemical reactivity. It undergoes transformations under specific conditions, leading to the formation of various derivatives. For instance, certain thiadiazolidine derivatives react with ketenes and electrophilic acetylenes, resulting in thiazole derivatives after the elimination of specific compounds (L'abbé, Sannen, & Vandendriessche, 1992).

Synthesis of Biological Compounds

This compound is also utilized in synthesizing biologically active molecules. Arylidene derivatives of thiadiazolidine undergo cycloaddition reactions with various compounds, leading to tetrahydrothiopyrano derivatives. These new products have been tested for their bactericidal and fungicidal activities, indicating potential applications in biological and medicinal chemistry (Kassab, Abdallah, Ead, & Zaki, 1976).

Fungicidal Activity

Research on thiadiazolidine derivatives reveals their fungicidal properties. A series of 2,5-dialkyl(aryl)-3-phenyl(benzyl)-1,3,4-thiadiazolidines exhibited fungicidal activity against pathogens like Bipolaris sorokiniana and Fusarium oxysporum. This finding suggests the potential of these compounds in agricultural applications (Akhmetova et al., 2013).

Spectroscopic Studies and Structural Investigation

There have been spectroscopic and structural studies of thiadiazolidine derivatives. These studies provide insights into the chemical structure and properties of these compounds, which is crucial for understanding their reactivity and potential applications in various fields, including the development of new drugs (Ivolgina & Chernov'yants, 2018).

Phytotoxicity and Herbicide Development

Investigations into the phytotoxic activities of certain thiadiazolidine derivatives have been conducted. These compounds showed strong phytotoxic activities and are studied for their potential as herbicides. Understanding their mode of action and conversion in biological systems can aid in the development of effective agricultural chemicals (Iida et al., 1995).

Computational and Theoretical Analysis

Computational and theoretical analyses of 1,3,4-thiadiazolidine-2,5-dithione offer valuable insights into its molecular stability, bond strength, and electronic properties. Such studies are essential for predicting the reactivity and potential applications of these compounds in various fields, including materials science (Xavier & Dinesh, 2013).

Propiedades

IUPAC Name |

3-phenyl-1,3,4-thiadiazolidine-2,5-dithione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2S3/c11-7-9-10(8(12)13-7)6-4-2-1-3-5-6/h1-5H,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRFUIXXCQSIOEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=S)SC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00170151 | |

| Record name | 2H-1,3,4-Thiadiazole-2-thione, 5-mercapto-3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00170151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Phenyl-1,3,4-thiadiazolidine-2,5-dithione | |

CAS RN |

17654-88-5 | |

| Record name | Bismuthiol II | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17654-88-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-1,3,4-Thiadiazole-2-thione, 5-mercapto-3-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017654885 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1,3,4-Thiadiazole-2-thione, 5-mercapto-3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00170151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenyl-1,3,4-thiadiazolidine-2,5-dithione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.835 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol](/img/structure/B90665.png)

![2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B90668.png)

![(8R,9S,13S,14S,17S)-3-Methoxy-13-methyl-17-(2-methylprop-2-enyl)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol](/img/structure/B90675.png)